2-Aminoethyl acetoacetate
Description
2-Aminoethyl acetoacetate is a β-keto ester derivative containing both an aminoethyl group and an acetoacetate moiety. Its structure (CH₃COCH₂COOCH₂CH₂NH₂) enables diverse reactivity, including nucleophilic and electrophilic interactions, making it valuable in organic synthesis and pharmaceutical intermediates. For example, it serves as a key intermediate in the production of Lercanidipine, a calcium channel blocker. A high-purity synthesis method involves reacting 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol with a protected acetoacetic acid compound using a metal catalyst, achieving 80–90% yield .
Properties
CAS No. |
85392-54-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-aminoethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)4-6(9)10-3-2-7/h2-4,7H2,1H3 |
InChI Key |
NIIUJQKKZSKFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl acetoacetate can be synthesized through the reaction of ethyl acetoacetate with ethylenediamine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
CH3COCH2COOEt+NH2CH2CH2NH2→CH3COCH2COOCH2CH2NH2+EtOH
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Reaction Mechanism:
-
Step 1 : Nucleophilic attack by benzyl bromide on the oxazoline ring.
-
Step 2 : Cleavage of the C=N bond facilitated by KOt-Bu, transferring oxygen to form the ester group.
| Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|
| KOt-Bu (1 equiv), CH₃CN, 16h | 99 | >95% |
This method avoids transition-metal catalysts and achieves near-quantitative yields, making it scalable for pharmaceutical applications .
Catalytic and Non-Catalytic Reactions with Esters
In reactions with esters (e.g., pentyl acetate), ethanolamine undergoes competitive pathways to form 2-aminoethyl acetate (AEA) and N-(2-hydroxyethyl)acetamide (HEA).
Key Findings:
-
Non-catalytic reactions favor AEA formation initially (2.2 M concentration), which later converts to HEA (0.5 M after 60 min) .
-
Catalysts (e.g., H-cation exchange resin, OH-anion exchange resin) accelerate HEA formation, achieving up to 97.9% yield .
| Catalyst | Conversion (%) | HEA Selectivity (%) |
|---|---|---|
| OH-anion exchange resin | 98.6 | 98 |
| p-Toluenesulfonic acid | 98.1 | 93.7 |
| None (non-catalytic) | 97.8 | 70.4 |
Hydrolysis Kinetics in Metal Complexes
Base hydrolysis of 2-aminoethyl acetate is accelerated in cobalt(III) complexes.
| System | Rate Constant (k<sub>OH</sub>, M⁻¹min⁻¹) | Acceleration Factor |
|---|---|---|
| Free ligand | 1.23 × 10³ | 1× |
| Co(III) complex | 2.21 × 10⁴ | 18× |
| Protonated ligand | 1.23 × 10⁴ | 10× |
The enhanced rate in Co(III) complexes is attributed to stabilization of the transition state by the metal center .
Enzymatic Acetylation
While not directly studied for 2-aminoethyl acetoacetate, enzymatic methods (e.g., Novozym 435 with vinyl acetate) achieve 74.6% conversion in N-acetylation of analogous substrates like 2-aminophenol. Key parameters include:
Scientific Research Applications
2-Aminoethyl acetoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drugs for various diseases.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl acetoacetate involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 2-aminoethyl acetoacetate and analogous compounds:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Comparisons:
Functional Group Diversity: this compound combines a β-keto ester with an amino group, enabling dual reactivity (e.g., keto-enol tautomerism and amine-mediated nucleophilicity). In contrast, acetoacetanilide replaces the ester with an amide, enhancing stability and dye compatibility . Ethyl 2-amino-2-cyanoacetate introduces a cyano group, broadening its utility in heterocyclic synthesis compared to purely ester/amine-based analogs .
Thermal and Chemical Stability: Methyl acetoacetate and ethyl 2-phenylacetoacetate exhibit high thermal stability, with the latter remaining stable for years at -20°C .
Applications: Pharmaceuticals: this compound is critical in synthesizing Lercanidipine intermediates , while ethyl/methyl 2-phenylacetoacetate are precursors for amphetamines . Dyes: Acetoacetanilide is irreplaceable in azo dye production due to its coupling reactivity with diazonium salts .
Synthetic Methods: Metal-catalyzed reactions are pivotal for high-yield this compound synthesis , whereas acetoacetanilide relies on classical condensation with aniline .
Research Findings and Data Gaps
- Reactivity Studies : Ethyl acetoacetate derivatives participate in ultrasound-assisted pyrrole synthesis with ammonium acetate, highlighting their versatility in green chemistry .
- Safety Profiles: Acetoin (a related β-hydroxy ketone) exhibits toxicity at high doses, suggesting amino/cyano derivatives may require similar hazard evaluations .
- Data Limitations: Physical properties (e.g., melting points) for this compound are unreported in available literature, necessitating further experimental characterization.
Biological Activity
2-Aminoethyl acetoacetate (AEAA) is a compound of interest due to its potential biological activities, particularly in the context of metabolic and cellular processes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and implications for health and disease.
This compound is characterized by the molecular formula and is known for its role as a precursor in various biochemical pathways. Its structure allows it to participate in metabolic processes related to ketone bodies, particularly acetoacetate, which has been studied extensively for its physiological roles.
Research indicates that AEAA may exert its effects through several mechanisms:
- Signaling Pathways : AEAA has been shown to activate signaling pathways involved in muscle regeneration. Specifically, it promotes muscle cell proliferation via the MEK1-ERK1/2-cyclin D1 pathway, suggesting a role beyond mere energy metabolism .
- Regulation of Muscle Function : In studies involving muscular dystrophy models, AEAA treatment resulted in improved muscle integrity and strength, indicating its potential therapeutic applications in muscle-wasting conditions .
- Oxidative Stress Modulation : AEAA exhibits protective effects against oxidative stress in neural cells, decreasing the production of reactive oxygen species (ROS) induced by glutamate . This suggests a neuroprotective role that could be beneficial in neurodegenerative diseases.
Biological Activities
1. Muscle Regeneration
AEAA has been implicated in enhancing muscle regeneration processes. In vivo studies demonstrated that AEAA accelerates muscle cell proliferation and aids recovery from muscular dystrophy by activating satellite cells responsible for muscle repair .
2. Neuroprotective Effects
The compound's ability to mitigate oxidative stress in neural cells highlights its potential as a neuroprotective agent. By reducing ROS levels, AEAA could play a role in protecting against neuronal damage .
3. Impact on Extracellular Matrix (ECM)
AEAA influences the morphology and biochemical properties of the extracellular matrix, particularly collagen types I and III. Studies have shown that treatment with AEAA alters ECM integrity and composition, which may have implications for tissue remodeling and repair processes .
Case Study 1: Muscle Regeneration in Mice
In a controlled study involving mdx mice (a model for muscular dystrophy), AEAA was administered to evaluate its effects on muscle regeneration. The results indicated significant improvements in muscle strength and integrity compared to untreated controls, demonstrating AEAA's potential as a therapeutic agent for muscle-related disorders.
Case Study 2: Neuroprotection Against Glutamate Toxicity
In vitro experiments using HT22 neuronal cells exposed to glutamate revealed that AEAA significantly reduced oxidative stress markers. This suggests its potential application in treating conditions characterized by excitotoxicity, such as Alzheimer's disease.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
